N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a combination of thiophene, isoxazole, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through the cycloaddition of nitrile oxides to alkenes or alkynes . The thiophene ring can be introduced via a halogenation reaction, followed by a coupling reaction with the appropriate methoxyethyl group . The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and isoxazole rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects . Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)acetamide .
- N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)urea .
Uniqueness
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-19-7(8-2-3-9(13)21-8)6-14-11(17)12(18)15-10-4-5-20-16-10/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUMTCUJADREGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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